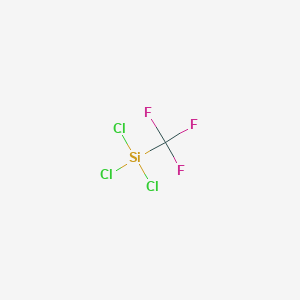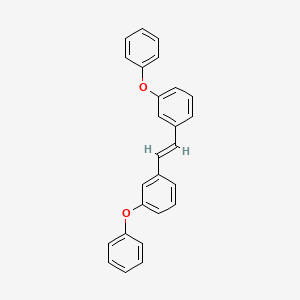
Benzene, 1,1'-(1,2-ethenediyl)bis(3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethene bridge and substituted with phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) typically involves the reaction of benzene derivatives with ethene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the benzene derivatives are reacted with ethene derivatives in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethene bridge.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane-bridged derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-: Similar structure but with methyl groups instead of phenoxy groups.
Benzene, 1,1’-(1,2-ethenediyl)bis[2,4,6-trinitro-]: Contains nitro groups, leading to different chemical properties.
1,1’-[(Z)-1,2-Diphenyl-1,2-ethenediyl]bis(pentamethylbenzene): Features pentamethylbenzene substituents.
Uniqueness
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) is unique due to its phenoxy substituents, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
110457-96-0 |
|---|---|
Formule moléculaire |
C26H20O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-phenoxy-3-[(E)-2-(3-phenoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H20O2/c1-3-11-23(12-4-1)27-25-15-7-9-21(19-25)17-18-22-10-8-16-26(20-22)28-24-13-5-2-6-14-24/h1-20H/b18-17+ |
Clé InChI |
HRJHUZJMJGZAGU-ISLYRVAYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)
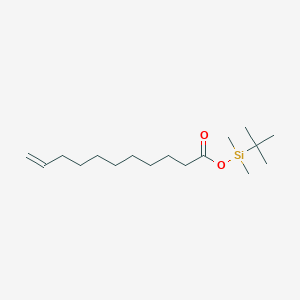

![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)



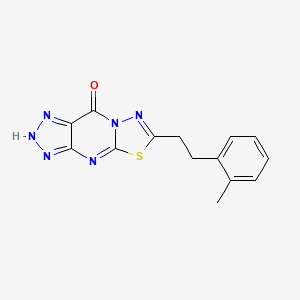
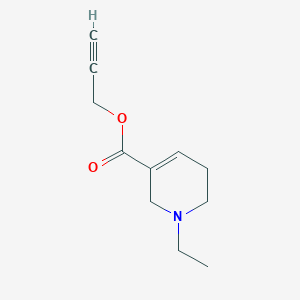
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
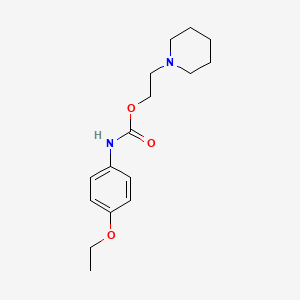
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
